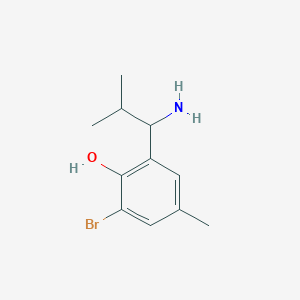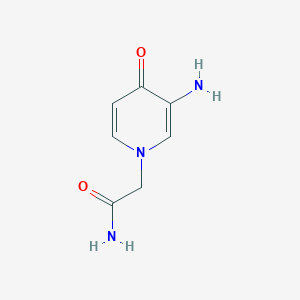
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves the reaction of 3-aminopyridin-2-one with chloroacetamide. The reaction is carried out in the presence of a base such as pyridine, which facilitates the nucleophilic substitution reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of molecular sieves and other drying agents can help in achieving higher product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methyl-4-phenylpyridin-2-one: Similar structure but with different substituents.
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide: A derivative with a methyl group on the acetamide moiety.
Uniqueness
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(3-amino-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c8-5-3-10(4-7(9)12)2-1-6(5)11/h1-3H,4,8H2,(H2,9,12) |
InChI Key |
CBYXTMGGMJEIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



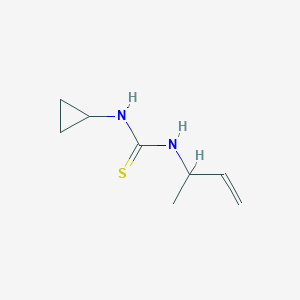

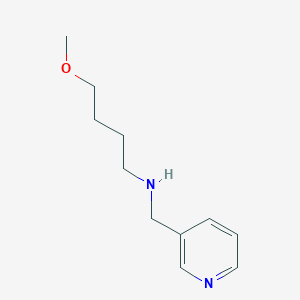
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
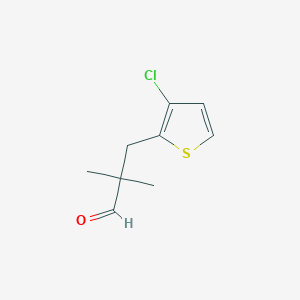


![N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)

![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)
![3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13301536.png)

